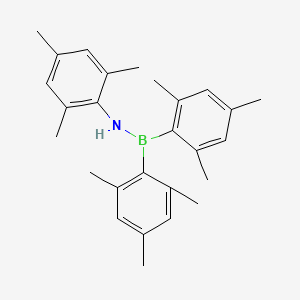
N,1,1-Tris(2,4,6-trimethylphenyl)boranamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1,1-Tris(2,4,6-trimethylphenyl)boranamine is a chemical compound known for its unique structure and properties. It consists of a boron atom bonded to three 2,4,6-trimethylphenyl groups and one amine group. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1,1-Tris(2,4,6-trimethylphenyl)boranamine typically involves the reaction of boron trichloride with 2,4,6-trimethylphenyl lithium, followed by the addition of ammonia or an amine source. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N,1,1-Tris(2,4,6-trimethylphenyl)boranamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: The compound can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include boronic acids, boronates, and borohydrides, depending on the type of reaction and reagents used.
Scientific Research Applications
N,1,1-Tris(2,4,6-trimethylphenyl)boranamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including Suzuki-Miyaura coupling reactions.
Biology: The compound is used in the study of boron-containing biomolecules and their interactions with biological systems.
Medicine: Research is being conducted on its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N,1,1-Tris(2,4,6-trimethylphenyl)boranamine involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, making it a useful reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Tris(2,4,6-trimethylphenyl)borane: Similar in structure but lacks the amine group.
Trimesitylborane: Another boron-containing compound with similar applications in organic synthesis.
Uniqueness
N,1,1-Tris(2,4,6-trimethylphenyl)boranamine is unique due to the presence of the amine group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a versatile reagent in both research and industrial applications.
Properties
CAS No. |
109151-64-6 |
|---|---|
Molecular Formula |
C27H34BN |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-bis(2,4,6-trimethylphenyl)boranyl-2,4,6-trimethylaniline |
InChI |
InChI=1S/C27H34BN/c1-16-10-19(4)25(20(5)11-16)28(26-21(6)12-17(2)13-22(26)7)29-27-23(8)14-18(3)15-24(27)9/h10-15,29H,1-9H3 |
InChI Key |
KWOISTDIZJFNIT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)NC3=C(C=C(C=C3C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


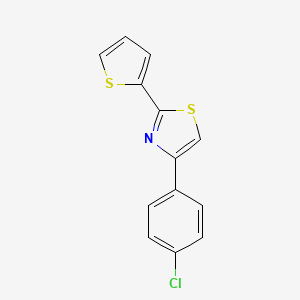

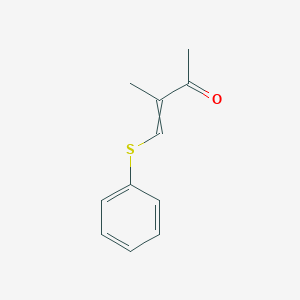
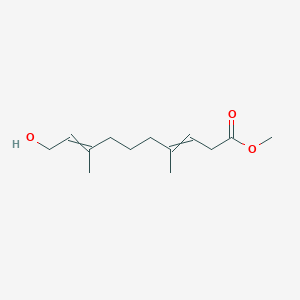
![Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane](/img/structure/B14315807.png)
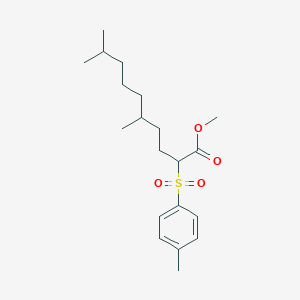

![Methyl 4-[(5-methylidenehept-6-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14315831.png)
![1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B14315835.png)
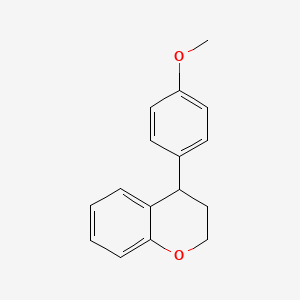
![1-Hexyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14315842.png)
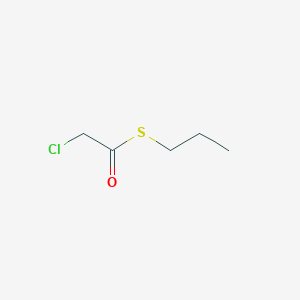
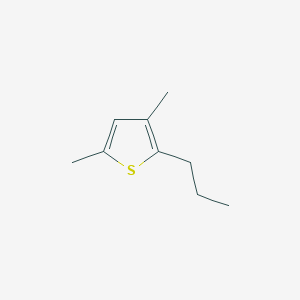
![Mercury, chloro[2-(2-pyridinyl)phenyl]-](/img/structure/B14315862.png)
